molecular formula C13H24N2O2S B6506234 ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate CAS No. 1421474-99-8

ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate

Cat. No.: B6506234
CAS No.: 1421474-99-8
M. Wt: 272.41 g/mol
InChI Key: QGUJKBAITSCXSD-UHFFFAOYSA-N
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Description

Ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate is a synthetic organic compound that features a unique combination of a pyrrolidine ring and a thiazepane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate typically involves the reaction of pyrrolidine with a thiazepane derivative under controlled conditions. One common method involves the use of a base such as sodium hydride (NaH) to deprotonate the pyrrolidine, followed by nucleophilic substitution with an appropriate thiazepane derivative. The reaction is usually carried out in an organic solvent like tetrahydrofuran (THF) at low temperatures to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve continuous flow reactors to maintain consistent reaction conditions and improve scalability. The use of automated systems can help in controlling the temperature, pressure, and reactant concentrations, ensuring a high-quality product suitable for further applications.

Chemical Reactions Analysis

Types of Reactions

Ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride (LiAlH4) to yield reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur, where the pyrrolidine or thiazepane rings are substituted with other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: LiAlH4 in dry ether, sodium borohydride (NaBH4) in methanol.

    Substitution: Alkyl halides in the presence of a base like NaH, acyl chlorides in the presence of a base like pyridine.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.

Scientific Research Applications

Ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

    Biology: Investigated for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structural features, which may interact with specific biological targets.

    Industry: Utilized in the development of new materials and chemical processes, benefiting from its stability and reactivity.

Comparison with Similar Compounds

Similar Compounds

    Pyrrolidine derivatives: Compounds like 1-(pyrrolidin-1-yl)ethanone and 1-(pyrrolidin-1-yl)propan-2-one share the pyrrolidine ring structure.

    Thiazepane derivatives: Compounds such as 1,4-thiazepane-4-carboxylic acid and its esters are structurally similar due to the thiazepane ring.

Uniqueness

Ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate is unique due to the combination of both pyrrolidine and thiazepane rings in its structure. This dual-ring system provides distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Biological Activity

Ethyl 3-[(pyrrolidin-1-yl)methyl]-1,4-thiazepane-4-carboxylate is a synthetic compound that has garnered attention for its potential biological activities. This article explores its synthesis, biological properties, and applications based on diverse research findings.

Chemical Structure and Synthesis

This compound features a pyrrolidine ring fused with a thiazepane structure. The synthesis typically involves the reaction of pyrrolidine with a thiazepane derivative, often using sodium hydride (NaH) as a base in an organic solvent like tetrahydrofuran (THF) to facilitate nucleophilic substitution reactions.

Antimicrobial Properties

Research indicates that compounds similar to this compound exhibit antimicrobial activity. For example, derivatives of thiazepane have been shown to possess significant antibacterial effects against various strains of bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways .

Antiviral Effects

In addition to antimicrobial properties, thiazepane derivatives have been explored for their antiviral potential. Studies have demonstrated that these compounds can inhibit viral replication by targeting specific viral proteins involved in the replication cycle. This suggests potential applications in treating viral infections .

Apoptotic Induction

A notable area of research is the compound's ability to induce apoptosis in cancer cells. Similar compounds have been shown to activate caspases and lead to DNA fragmentation in various cancer cell lines, indicating a mechanism that could be leveraged for cancer therapies .

Case Studies

Case Study 1: Antimicrobial Activity Assessment

A study investigated the antimicrobial efficacy of thiazepane derivatives, including this compound. The compound was tested against Gram-positive and Gram-negative bacteria using standard disk diffusion methods. Results indicated a significant inhibition zone compared to control groups, suggesting strong antibacterial activity.

Case Study 2: Apoptosis in Cancer Cells

In vitro studies on human chronic myelogenous erythroleukaemia cells (K562) treated with thiazepane derivatives revealed activation of the extrinsic apoptotic pathway. Markers such as PARP cleavage and increased caspase activity were observed after treatment with the compound over a 48-hour period, confirming its potential as an anticancer agent .

Research Findings Summary Table

Activity Mechanism Reference
AntimicrobialDisruption of cell wall synthesis
AntiviralInhibition of viral replication
Apoptotic inductionActivation of caspases leading to DNA fragmentation

Properties

IUPAC Name

ethyl 3-(pyrrolidin-1-ylmethyl)-1,4-thiazepane-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H24N2O2S/c1-2-17-13(16)15-8-5-9-18-11-12(15)10-14-6-3-4-7-14/h12H,2-11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QGUJKBAITSCXSD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCCSCC1CN2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H24N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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